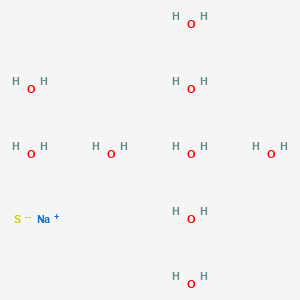
Sodium;sulfide;nonahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium sulfide nonahydrate is a chemical compound with the formula Na₂S·9H₂O. It is a white to yellow hygroscopic solid that is highly soluble in water and has a strong, unpleasant odor . This compound is commonly used in various industrial and laboratory applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium sulfide nonahydrate is typically synthesized by dissolving elemental sulfur in a solution of sodium hydroxide, which leads to the formation of sodium sulfide . The reaction can be represented as follows: [ \text{S} + 2\text{NaOH} \rightarrow \text{Na}_2\text{S} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, sodium sulfide is often produced by heating sodium bisulfate with sodium chloride and coal above 950°C. The product mixture is then extracted with water, and the hydrated sulfide is obtained from the solution by crystallization . The reaction can be represented as: [ \text{NaHSO}_4 + \text{NaCl} + 2\text{C} \rightarrow \text{Na}_2\text{S} + 2\text{CO}_2 + \text{HCl} ]
Types of Reactions:
Oxidation: Sodium sulfide can be easily oxidized when heated, forming sodium carbonate and sulfur dioxide. [ 2\text{Na}_2\text{S} + 3\text{O}_2 + 2\text{CO}_2 \rightarrow 2\text{Na}_2\text{CO}_3 + 2\text{SO}_2 ]
Reduction: It acts as a reducing agent in various chemical processes.
Substitution: Sodium sulfide reacts with sulfur to form polysulfides.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, carbon dioxide.
Reducing Agents: Sodium sulfide itself acts as a reducing agent.
Substitution Reactions: Sulfur.
Major Products Formed:
Oxidation: Sodium carbonate, sulfur dioxide.
Reduction: Various reduced compounds depending on the reaction.
Substitution: Polysulfides.
Scientific Research Applications
Sodium sulfide nonahydrate has a wide range of applications in scientific research:
Mechanism of Action
Sodium sulfide nonahydrate acts as a highly reactive inorganic chalcogenide that functions as a reducing agent. When dissolved in water, it forms an alkaline solution due to the release of hydroxide ions . The compound’s reactivity is primarily due to the presence of sulfide ions, which can participate in various redox reactions.
Comparison with Similar Compounds
- Sodium hydrosulfide (NaHS)
- Sodium oxide (Na₂O)
- Sodium selenide (Na₂Se)
- Sodium telluride (Na₂Te)
Comparison:
- Sodium sulfide nonahydrate vs. Sodium hydrosulfide: Sodium sulfide nonahydrate contains more water molecules and is more stable in its hydrated form.
- Sodium sulfide nonahydrate vs. Sodium oxide: Sodium oxide is less reactive and does not form sulfide ions.
- Sodium sulfide nonahydrate vs. Sodium selenide and Sodium telluride: These compounds contain selenium and tellurium instead of sulfur, leading to different reactivity and applications.
Sodium sulfide nonahydrate’s unique properties, such as its high solubility in water and strong reducing capabilities, make it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
H18NaO9S- |
|---|---|
Molecular Weight |
217.20 g/mol |
IUPAC Name |
sodium;sulfide;nonahydrate |
InChI |
InChI=1S/Na.9H2O.S/h;9*1H2;/q+1;;;;;;;;;;-2 |
InChI Key |
ZEOKKSIHYZZYOD-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.[Na+].[S-2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















